2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is an organic compound notable for its unique structure that includes a pyrimidine ring and a pyrazin-2-yloxy moiety. This compound has piqued interest in various scientific fields due to its potential pharmacological properties and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine often involves multi-step organic reactions. A common synthetic route begins with the preparation of the pyrimidine core, followed by the introduction of the piperidin-1-yl group and the pyrazin-2-yloxy moiety. Key reactions include nucleophilic substitution and sulfur methylation, usually performed under controlled temperature and inert atmospheric conditions to avoid unwanted side reactions.
Industrial Production Methods: : In an industrial context, the production scales up these synthetic methods, optimizing conditions for yield and purity. Large-scale synthesis often employs continuous flow techniques and catalytic systems to enhance efficiency. Purification steps such as crystallization or chromatography ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions typically target the nitro groups, converting them into amino derivatives under catalytic hydrogenation.
Substitution: : Electrophilic and nucleophilic substitution reactions occur mainly on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Use of reagents like hydrogen peroxide or peracids under mild heating conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen gas atmosphere.
Substitution: : Utilization of halogenating agents such as phosphorus oxychloride (POCl3) or nucleophiles like amines.
Major Products Formed
Sulfoxides and sulfones from oxidation
Amino derivatives from reduction
Halogenated pyrimidine derivatives from substitution reactions
Scientific Research Applications
Chemistry: : The compound is utilized in the synthesis of more complex molecules, serving as a building block in medicinal chemistry. Its unique reactivity profile makes it valuable for developing new synthetic methodologies.
Biology and Medicine: : In biological research, it is explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors. Studies investigate its therapeutic potential in various diseases, including cancer and neurological disorders.
Industry: : It finds applications in material science for the development of novel polymers and in agrochemicals for the synthesis of pesticides and herbicides.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its structure allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The molecular targets often include enzymes involved in critical biochemical pathways, such as kinases or proteases. The pyrazin-2-yloxy moiety, in particular, enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)pyrimidines: : Compounds with similar core structures but differing in substituent groups.
Pyrazin-2-yloxy derivatives: : Compounds with the pyrazin-2-yloxy group attached to various scaffolds.
Uniqueness
The combination of the pyrimidine core with the piperidin-1-yl and pyrazin-2-yloxy groups imparts unique properties, such as enhanced lipophilicity and binding affinity.
Its synthetic versatility allows for the creation of a wide range of derivatives, making it a valuable scaffold in medicinal chemistry.
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Properties
IUPAC Name |
2-methylsulfanyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-22-15-18-5-2-13(19-15)20-8-3-12(4-9-20)11-21-14-10-16-6-7-17-14/h2,5-7,10,12H,3-4,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBBWOYTPVCTSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC(CC2)COC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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